

Application Note: Structural Elucidation of Ac-Leu-NHMe

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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Executive Summary: The "Hydrogen Bonding Switch"

N-acetyl-L-leucine-N-methylamide (**Ac-Leu-NHMe**) is a premier model system for protein backbone dynamics. Unlike complex proteins, this "blocked dipeptide" allows researchers to isolate the fundamental forces governing secondary structure—specifically the competition between intramolecular hydrogen bonding (stabilizing folded states like the

-turn or

conformation) and intermolecular solvation (stabilizing extended

or PPII conformations).

This guide details the analytical protocols to characterize these states. We move beyond simple spectral acquisition to "perturbation spectroscopy"—using concentration and temperature gradients to force the molecule to reveal its connectivity.

Conformational Landscape & Logic

Before applying analytical techniques, one must understand the target equilibrium. In non-polar solvents (e.g.,

), **Ac-Leu-NHMe** predominantly adopts the

conformation (a

-turn), stabilized by a hydrogen bond between the C=O of the acetyl group and the NH of the methylamide (

interaction). In polar solvents (e.g.,

), this bond breaks, favoring solvated, extended forms.

Visualization: The vs. Equilibrium

The following diagram illustrates the structural transition we aim to detect.



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Figure 1: The conformational switch of **Ac-Leu-NHMe**. Analytical methods must distinguish the intramolecularly bonded

state from the solvated

state.

Technique I: FTIR Spectroscopy (The Dilution Protocol)

Objective: Distinguish Intramolecular H-bonds (

folding) from Intermolecular H-bonds (Aggregation).

Scientific Rationale

The Amide A band (N-H stretching,

) is the primary indicator.

- Free N-H:

(Sharp).

- H-Bonded N-H:

(Broad, Red-shifted).

The Trap: A peak at

is ambiguous. It could be the desired

-turn (

) OR a dimer aggregate. The Solution: The Dilution Cell Protocol. Intramolecular bonds are concentration-independent; intermolecular bonds (aggregates) dissociate upon dilution.

Experimental Protocol: Serial Dilution FTIR

Reagents:

- **Ac-Leu-NHMe** (High Purity, >98%).

- Spectroscopic Grade

or

(Dried over molecular sieves).

Workflow:

- Baseline Solution: Prepare a

stock solution of **Ac-Leu-NHMe** in

.

- Pathlength Adjustment: Use a variable pathlength IR cell (e.g., windows). As you dilute, you must increase pathlength to maintain signal-to-noise ratio (SNR).
- Acquisition Series:
 - Scan 1:
(Pathlength).
 - Scan 2:
(Pathlength).
 - Scan 3:
(Pathlength).
- Data Processing: Subtract solvent background precisely. Normalize spectra to the Amide I peak intensity.

Data Interpretation:

Observation upon Dilution	Conclusion	Structural Assignment
Ratio of 3440/3320 changes	Aggregation was present.	Mixture of Monomers & Dimers

| Ratio remains constant | Bonding is intrinsic. | Stable

Conformation (Intramolecular) |

Technique II: Variable Temperature NMR (VT-NMR)

Objective: Quantify the solvent exposure of amide protons to validate the "shielded" nature of the

turn.

Scientific Rationale

The chemical shift of an amide proton (

) changes with temperature.^{[1][2]}

- Solvent Exposed NH: As T increases, solute-solvent H-bonds break rapidly. The proton becomes more shielded (moves upfield). Slope () is large negative (< -4.5 ppb/K).^{[2][3]}
- Intramolecular H-Bonded NH: The proton is protected within the ring. The bond is structurally rigid and less affected by solvent thermal motion. Slope is small negative (> -3.0 ppb/K).

Experimental Protocol: VT-NMR Characterization

Reagents:

- Solvent A:
(Promotes folding).
- Solvent B:
(Promotes unfolding/solvation).

Workflow:

- Sample Prep: Dissolve

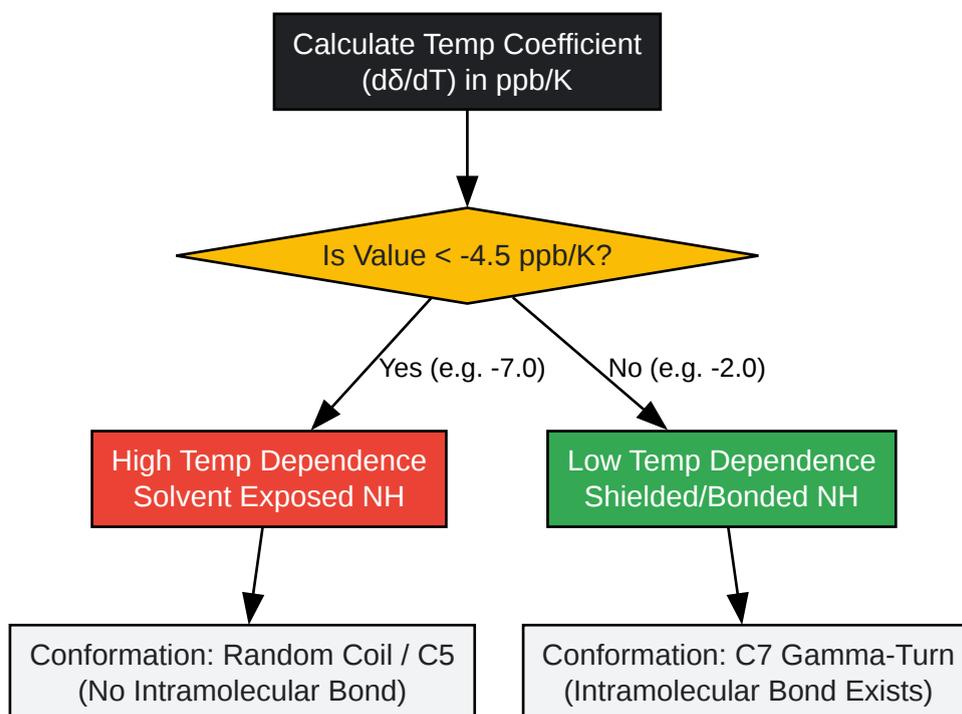
Ac-Leu-NHMe in

solvent.

- Temperature Array: Calibrate probe temperature using methanol or glycol standard.
- Acquisition: Acquire spectra at .
- Processing: Reference spectra to TMS (). Track the amide doublets (Leu-NH and Methylamide-NH).

Analytical Logic Tree (Graphviz)

The following decision tree guides the interpretation of VT-NMR data.



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Figure 2: Decision logic for assigning H-bonding status based on Temperature Coefficients.

Advanced Characterization: Coupling Constants

While VT-NMR assesses bonding, J-coupling (

) assesses geometry.

- Mechanism: The Karplus equation relates the scalar coupling constant to the dihedral angle .
- **Ac-Leu-NHMe** Specifics:
 - (Gamma-turn): Typically exhibits .
 - (Extended): Often shows distinct coupling patterns, though averaging can occur if exchange is fast.[4]
- Protocol: Ensure high resolution () to resolve the doublet splitting of the Leucine amide proton.

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